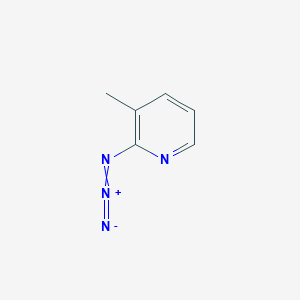

2-Azido-3-methylpyridine

Overview

Description

2-Azido-3-methylpyridine (2-A3MP) is a chemical compound belonging to the pyridine family that is used for a variety of scientific applications. The compound has been used in the synthesis of a variety of compounds, as well as in scientific research. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

Scientific Research Applications

Metabolism Studies

- 2-Azido-3-methylpyridine has been studied for its metabolism in vitro using animal hepatic preparations. Research has focused on identifying its metabolites, such as 2-amino-3-methylpyridine-N-oxide, without finding evidence for the formation of nitroso, nitro, azo, azoxy, or hydrazo derivatives. This research provides insight into the biochemical pathways and interactions of this compound within biological systems (Altuntas et al., 1997).

Nucleic Acids Probing

- Azides, including derivatives of this compound, have been explored as spectroscopic probes for nucleic acids. Their incorporation into nucleic acids, beyond photo-cross-linking or click chemistry applications, has been studied to understand interactions at the molecular level, particularly for applications in IR and NMR spectroscopy (Gai et al., 2010).

Electrophoretic Separation Optimization

- Research has been conducted to improve the electrophoretic separation of methylpyridines, including this compound. The use of cationic surfactants to suppress electroosmotic flow has been found to enhance the separation efficiency, providing a methodological advancement in analytical chemistry (Wren, 1991).

Synthesis of Piperazines

- The compound has been used in the synthesis of 3-substituted piperidines, demonstrating its utility in the creation of enantiomerically pure pharmaceutical intermediates. This highlights its role in asymmetric synthesis and pharmaceutical chemistry (Micouin et al., 1994).

Crystal Structure Analysis

- Studies have been conducted on the crystal structures of complexes involving this compound. Such research is vital for understanding the molecular geometry and interactions in coordination chemistry, which has implications for material science and catalysis (Mautner & Goher, 1996).

Antimicrobial Activity

- Investigations into the antimicrobial properties of compounds derived from this compound have been carried out, indicating its potential in developing new antimicrobial agents. Such studies are crucial in the fight against drug-resistant microbes (Abu-Youssef et al., 2010).

Mechanism of Action

Target of Action

It’s structurally related compound, 3-methylpyridine, has been shown to interact with collagenase 3 and stromelysin-1 in humans . These enzymes play crucial roles in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

Azido compounds like 3’-azido-3’-deoxythymidine (azt) have been shown to inhibit hiv-1 reverse transcriptase, a key enzyme in the replication of hiv-1 . This suggests that azido compounds can interact with their targets to inhibit key biological processes.

Biochemical Pathways

Drug metabolism generally involves a variety of chemical reactions including oxidation, reduction, hydrolysis, hydration, conjugation, and condensation . These pathways are crucial as they can determine whether a drug shows any pharmacological or toxicological activity .

Pharmacokinetics

A structurally related compound, 3’-azido-2’,3’-dideoxy-5-methylcytidine, was found to have a half-life of 27 hours in rats . The oral bioavailability was about 21 percent . These properties can significantly impact the bioavailability of the compound.

Result of Action

Azo dye derivatives incorporating heterocyclic scaffolds have shown good activity towards the human colon cell line (hct116) to inhibit the growth of cancerous cells .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of a compound. For instance, the chemoselectivity of reactions involving 2-fluoro-3-methylpyridine (a compound related to 2-Azido-3-methylpyridine) was found to be counterion dependent . This suggests that environmental factors such as pH, temperature, and presence of other ions can influence the action of this compound.

Properties

IUPAC Name |

2-azido-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-3-2-4-8-6(5)9-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRYWTCSUBLKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614460 | |

| Record name | 2-Azido-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212182-34-8 | |

| Record name | 2-Azido-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)